molecular formula C22H16Br2N2O3 B10934893 methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10934893
M. Wt: 516.2 g/mol
InChI Key: KYHOCOLZJGRKCI-UHFFFAOYSA-N
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Description

Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate is a complex organic compound that features a pyrazole ring substituted with bromophenyl groups and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate is unique due to the combination of the pyrazole ring and the furoate ester, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C22H16Br2N2O3

Molecular Weight

516.2 g/mol

IUPAC Name

methyl 5-[[3,5-bis(3-bromophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H16Br2N2O3/c1-28-22(27)21-9-8-18(29-21)13-26-20(15-5-3-7-17(24)11-15)12-19(25-26)14-4-2-6-16(23)10-14/h2-12H,13H2,1H3

InChI Key

KYHOCOLZJGRKCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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